
2-Bromo-3-methoxy-6-nitropyridine
Overview
Description
2-Bromo-3-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-bromo-3-methoxypyridine using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures . The reaction is typically carried out at 55°C for 1.5 hours, followed by quenching in ice water to precipitate the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, Pd/C, ethanol, and reflux conditions.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of catalysts like palladium or copper.
Major Products:
Reduction: 2-Amino-3-methoxy-6-nitropyridine.
Substitution: Products depend on the nucleophile used, such as 2-substituted-3-methoxy-6-nitropyridines.
Scientific Research Applications
2-Bromo-3-methoxy-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-6-nitropyridine depends on its specific application and the reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism .
Comparison with Similar Compounds
- 2-Bromo-3-methoxypyridine
- 2-Bromo-6-methoxy-3-nitropyridine
- 2-Bromo-5-methoxypyridin-4-ylboronic acid
Uniqueness: 2-Bromo-3-methoxy-6-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Its combination of bromine, methoxy, and nitro groups makes it a versatile intermediate for various synthetic applications .
Biological Activity
2-Bromo-3-methoxy-6-nitropyridine is a compound belonging to the class of nitropyridines, characterized by its unique structure which includes a bromine atom, a methoxy group, and a nitro group on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula for this compound is CHBrNO, with a molecular weight of 232.04 g/mol. The presence of the bromine and nitro groups significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Substitution Reactions : The bromine atom allows for nucleophilic substitution reactions, which can modify the compound's properties and enhance its biological profile.
- Methoxy Group Influence : The methoxy group can alter the electronic properties of the molecule, affecting its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing nitropyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In vitro tests using the Petri dish method demonstrated effective inhibition at varying concentrations (10, 20, 50, and 100 µg/ml) against these pathogens .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using the MTT assay on cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The results indicated that this compound exhibits promising cytotoxic activity, with IC values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Methoxy group at position 3 | Different electronic properties |
2-Bromo-3-ethoxy-6-nitropyridine | Ethoxy group instead of methoxy | Increased hydrophobicity |
5-Bromo-3-methoxy-2-nitropyridine | Positioning of bromine and methoxy | Different regioselectivity |
Case Studies
- Anticancer Studies : A study involving Schiff base complexes derived from similar nitropyridine structures reported enhanced cytotoxicity against Hep-G2 cells when treated with metal complexes formed from these ligands. This suggests that modifications similar to those found in this compound could yield compounds with superior anticancer properties .
- Antimicrobial Efficacy : In a recent study, newly synthesized derivatives based on nitropyridines were tested against various bacterial species. The results showed that certain derivatives exhibited stronger antibacterial activity than their parent compounds, indicating potential for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-3-methoxy-6-nitropyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nitration of brominated pyridine precursors or halogenation of nitropyridine intermediates. For example, nitration of 3-bromo-2-methoxypyridine using mixed HNO₃/H₂SO₄ at 0–5°C achieves moderate yields (~45–55%) . Control of temperature and stoichiometry is critical to minimize byproducts like regioisomers or over-nitrated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.
Q. How should researchers safely handle and store this compound?
- Guidelines :
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats) and skin irritation (H315) are documented .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Methods :
- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.9–4.1 ppm and aromatic protons at δ 8.2–8.5 ppm .
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- X-ray Crystallography : Confirms regiochemistry (e.g., C–Br bond length ~1.89 Å, C–NO₂ ~1.47 Å) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence regioselectivity in cross-coupling reactions involving this compound?
- Mechanistic Insights :
- The bromine atom at position 2 is activated for Suzuki-Miyaura coupling due to electron-withdrawing effects from the nitro group (position 6) and methoxy group (position 3). DFT studies show the LUMO is localized at C2, favoring oxidative addition with Pd(0) catalysts .
- Competing reactivity at C6 (nitro group) is suppressed by steric hindrance from the methoxy substituent .
Q. How can researchers resolve contradictions in observed vs. predicted reaction outcomes for nucleophilic substitutions?
- Troubleshooting Framework :
- Case Example : Discrepancies in amination reactions may arise from solvent polarity effects. In DMF, the nitro group stabilizes transition states via resonance, but in THF, poor solvation of intermediates leads to side reactions.
- Validation : Monitor reactions via TLC and LC-MS. Adjust bases (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate nucleophilicity .
Q. What computational tools are recommended for modeling the electronic properties of this compound?
- Approach :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces and HOMO-LUMO gaps (~4.2 eV) .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Profile :
Properties
IUPAC Name |
2-bromo-3-methoxy-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAOLVGPKCNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507098 | |
Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76066-07-4 | |
Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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